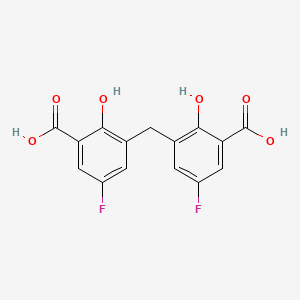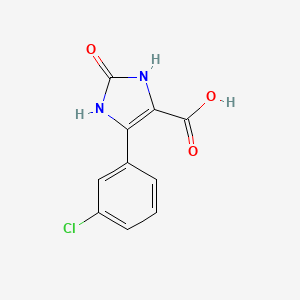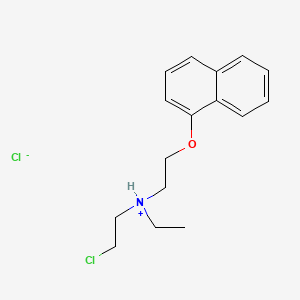
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring, an ethyl group, and a beta-chloroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride typically involves multiple steps One common method starts with the reaction of 1-naphthol with ethylene oxide to form 1-naphthyloxyethanol This intermediate is then reacted with ethylamine to produce 1-naphthyloxyethylethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The beta-chloroethyl group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaS) or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted amines or thioethers.
Scientific Research Applications
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine hydrochloride: A simpler compound with similar alkylating properties.
Mechlorethamine: An alkylating agent used in cancer treatment with a similar mechanism of action.
N-(1-Naphthyl)ethylenediamine: Another naphthalene derivative with different functional groups.
Uniqueness
1-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is unique due to its combination of a naphthalene ring and a beta-chloroethylamine moiety. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63917-97-5 |
|---|---|
Molecular Formula |
C16H21Cl2NO |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-chloroethyl-ethyl-(2-naphthalen-1-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c1-2-18(11-10-17)12-13-19-16-9-5-7-14-6-3-4-8-15(14)16;/h3-9H,2,10-13H2,1H3;1H |
InChI Key |
DMVWPCFYKFAELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCOC1=CC=CC2=CC=CC=C21)CCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


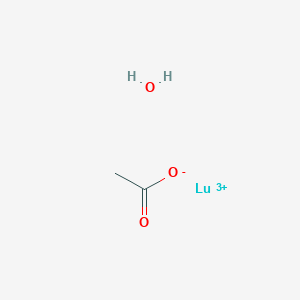
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
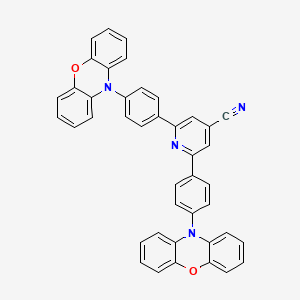
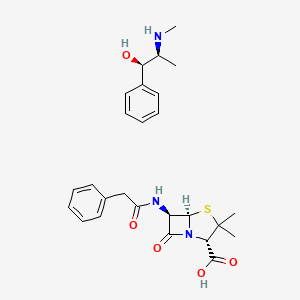

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
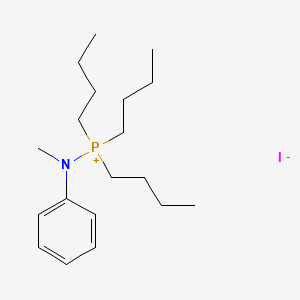
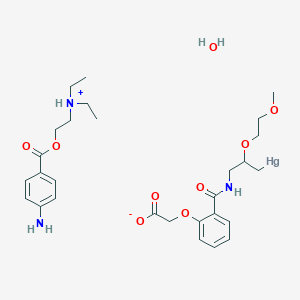
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
